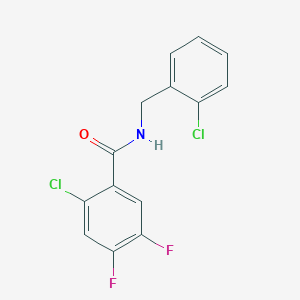

![molecular formula C25H22N4O B5577996 N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)

N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPAA is a member of the diphenylacetamide family of compounds and has been the subject of numerous studies to understand its synthesis, mechanism of action, and physiological effects.

Wissenschaftliche Forschungsanwendungen

Discovery and Characterization

A study highlighted the optimization of a series of pyridazin-3-one histamine H3 receptor (H3R) antagonists/inverse agonists, identifying a compound with significant potential for treating attentional and cognitive disorders due to its high affinity and selectivity for human and rat H3Rs. This compound demonstrated ideal pharmaceutical properties for a CNS drug in terms of solubility, permeability, lipophilicity, and minimal metabolism across species, suggesting its use in preclinical development for cognitive enhancement applications (Hudkins et al., 2011).

Pharmacological Properties

Another study focused on the pharmacological properties of pyridyl-biphenylyl-acetamide (diphenpyramide), a new bisphenylalcanoic derivative exhibiting anti-inflammatory, analgesic, antipyretic, and uricosuric properties. It was found to be more active than phenylbutazone in adjuvant polyarthritis in rats and showed significant anti-inflammatory activity with a high therapeutic index, indicating its potential as a novel treatment for inflammation-related disorders (Caliari et al., 1977).

Cooperative Enhancement in Two-Photon Absorption

Research into the cooperative enhancement of two-photon absorption based on electron coupling in triphenylamine-branching chromophore involved the synthesis of triphenylamine derivatives. The study found a significant increase in two-photon absorption efficiency through electron coupling and π-electron delocalization, showcasing the compound's potential in developing materials for optical applications and photodynamic therapy (Wang et al., 2008).

Neuroprotective Antioxidant Development

A "mix-and-match" drug design approach led to the development of a neuroprotective antioxidant, demonstrating the compound's radical scavenging ability comparable to well-known antioxidants. This suggests the potential for therapeutic strategies targeting neurodegenerative conditions by combining antioxidant-based neuroprotection with anti-inflammatory properties (Kenche et al., 2013).

Novel Muscarinic M3 Receptor Antagonist

A study on a series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides aimed at developing a potent, long-acting, orally active M3 antagonist for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. The research identified a compound with high selectivity for M3 over M2 receptors and excellent oral activity, indicating its potential for clinical use in conditions where M3 over M2 selectivity is desired (Mitsuya et al., 2000).

Eigenschaften

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O/c1-18-12-17-23(29-28-18)26-21-13-15-22(16-14-21)27-25(30)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,24H,1H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZJHUPAHOZLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)

![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)

![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)

![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)